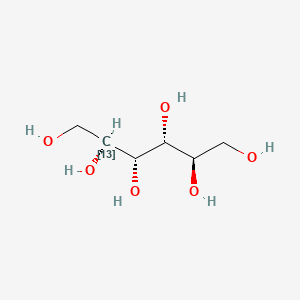

D-Mannitol-2-13C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H14O6 |

|---|---|

Molekulargewicht |

183.16 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0 |

InChI-Schlüssel |

FBPFZTCFMRRESA-NENHMXJQSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([13C@H](CO)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Mannitol-2-13C for Researchers and Drug Development Professionals

Introduction

D-Mannitol-2-13C is a stable, isotopically labeled form of D-mannitol, a naturally occurring sugar alcohol. In this compound, the carbon atom at the second position of the mannitol molecule is replaced with a non-radioactive, heavy isotope of carbon, ¹³C. This isotopic labeling provides a unique mass signature, making it an invaluable tool for researchers in various fields, particularly in metabolic studies and drug development. Its primary application lies in its use as a tracer to accurately assess intestinal permeability, a critical factor in understanding a range of gastrointestinal and systemic diseases. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its applications, with a focus on experimental protocols and the underlying biological pathways.

Chemical Properties of this compound

This compound shares the same chemical structure as its unlabeled counterpart, D-mannitol, with the exception of the isotopic substitution at the C-2 position. This subtle difference in mass allows for its distinction in mass spectrometry-based analyses. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | HOCH₂[CH(OH)]₃¹³CH(OH)CH₂OH | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| CAS Number | 287100-69-0 | [1] |

| Appearance | White crystalline powder or free-flowing granules | [2] |

| Melting Point | 167-170 °C | [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |

| Solubility | Soluble in water | [2] |

Applications in Research and Drug Development

The primary application of this compound is as a tracer for the assessment of intestinal permeability.[3][4] Due to its stability and non-radioactive nature, it is a safe and effective tool for in vivo studies in humans.[5] Stable heavy isotopes of elements like carbon are incorporated into molecules to serve as tracers for quantification during drug development.

Intestinal Permeability Testing

The "leaky gut" hypothesis posits that increased intestinal permeability is associated with a variety of diseases. The dual sugar absorption test, often employing lactulose and mannitol, is a common method to assess this. However, the presence of endogenous mannitol in various foods and medications can interfere with the accuracy of this test.[3] this compound overcomes this limitation as it can be distinguished from naturally occurring ¹²C-mannitol by mass spectrometry, leading to more reliable and sensitive measurements of intestinal permeability.[5]

Experimental Protocols

Synthesis of this compound

Plausible Enzymatic Synthesis Workflow:

Caption: Plausible enzymatic synthesis of this compound.

Methodology:

-

Starting Material: The synthesis would likely begin with a commercially available ¹³C-labeled precursor, such as D-Fructose-2-¹³C.

-

Enzymatic Reduction: The enzyme Mannitol Dehydrogenase (MDH) would be employed to catalyze the reduction of the keto group at the C-2 position of D-fructose-2-¹³C to a hydroxyl group. This reaction typically utilizes a cofactor such as NADPH, which is oxidized to NADP⁺ in the process.

-

Reaction Conditions: The reaction would be carried out in a suitable buffer system at an optimal pH and temperature for MDH activity.

-

Purification: Following the enzymatic reaction, the D-Mannitol-2-¹³C product would be purified from the reaction mixture using techniques such as column chromatography (e.g., ion-exchange or size-exclusion chromatography) to remove the enzyme, unreacted substrate, and cofactor.

-

Verification: The identity and isotopic purity of the final product would be confirmed using analytical techniques such as ¹³C NMR spectroscopy and mass spectrometry.

LC-MS/MS Analysis of this compound for Intestinal Permeability

This protocol is adapted from established methods for the analysis of urinary ¹³C-mannitol.[3][5]

Experimental Workflow:

Caption: Workflow for LC-MS/MS analysis of urinary this compound.

Methodology:

-

Sample Collection: Urine samples are collected from subjects at specified time intervals following oral administration of a solution containing D-Mannitol-2-¹³C.[5]

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode.[5]

-

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of D-Mannitol-2-¹³C and the internal standard. Specific precursor-to-product ion transitions are monitored.

-

-

Data Analysis: The concentration of D-Mannitol-2-¹³C in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]

¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: A solution of D-Mannitol-2-¹³C is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Instrument Setup:

-

A high-field NMR spectrometer is used.

-

The spectrometer is tuned to the ¹³C frequency.

-

-

Data Acquisition:

-

A standard one-dimensional ¹³C NMR spectrum is acquired.

-

Proton decoupling is typically applied to simplify the spectrum and improve signal-to-noise.

-

-

Data Analysis: The resulting spectrum will show a significantly enhanced signal for the C-2 carbon due to the ¹³C enrichment, confirming the position of the isotopic label. The chemical shifts of the other carbon atoms will be consistent with those of unlabeled D-mannitol.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Derivatization: As mannitol is non-volatile, a derivatization step is necessary prior to GC-MS analysis. Silylation is a common method, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation:

-

The derivatized sample is injected into a gas chromatograph.

-

A capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column) is used for separation.

-

A temperature program is employed to ensure good separation of the analyte from other components.

-

-

MS Detection:

-

The separated components are introduced into a mass spectrometer.

-

Electron ionization (EI) is typically used.

-

The mass spectrum of the derivatized D-Mannitol-2-¹³C will show a characteristic fragmentation pattern with a mass shift of +1 compared to the unlabeled derivative, confirming the presence of the ¹³C isotope.

-

Signaling Pathways Influenced by D-Mannitol

While this compound is primarily used as a tracer, its biological effects are expected to be identical to those of unlabeled D-mannitol. D-mannitol has been shown to influence several cellular signaling pathways, particularly in endothelial cells and adipocytes.

D-Mannitol-Induced Apoptosis in Endothelial Cells

Hyperosmotic concentrations of D-mannitol can induce apoptosis (programmed cell death) in endothelial cells. This process involves the activation of several signaling cascades.[6]

Caption: D-Mannitol-induced apoptotic signaling in endothelial cells.

This pathway highlights that at high concentrations, D-mannitol can lead to the activation of tyrosine and stress kinases, an increase in intracellular calcium, and the phosphorylation of focal adhesion proteins like FAK and paxillin, all of which contribute to the induction of apoptosis.[6]

D-Mannitol and Adipocyte Browning

D-mannitol has been shown to induce a "brown fat-like" phenotype in white adipocytes, which is associated with increased energy expenditure. This effect is mediated through the activation of the β3-adrenergic receptor (β3-AR) and subsequent signaling cascades involving AMP-activated protein kinase (AMPK) and protein kinase A (PKA).[7]

Caption: D-Mannitol's role in promoting adipocyte browning.

This pathway illustrates that D-mannitol activates the β3-AR, leading to the activation of both PKA and AMPK. These kinases then promote the expression of PGC1α, a master regulator of mitochondrial biogenesis and thermogenesis, which in turn increases the expression of Uncoupling Protein 1 (UCP1), a key marker of brown and beige adipocytes.[7]

D-Mannitol and the p38 MAPK Pathway

In neural stem cells, D-mannitol has been observed to inhibit proliferation through a mechanism involving the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8]

Caption: D-Mannitol-mediated inhibition of neural stem cell proliferation.

This simplified diagram shows that D-mannitol leads to the activation of the p38 MAPK pathway, which in turn results in the inhibition of neural stem cell proliferation.[8]

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical properties and the ability to be accurately quantified by mass spectrometry make it the gold standard for assessing intestinal permeability. Furthermore, understanding the biological signaling pathways affected by its unlabeled counterpart, D-mannitol, provides valuable context for its use in biological systems and potential therapeutic applications. The experimental protocols provided in this guide offer a starting point for the synthesis, analysis, and application of this important isotopically labeled compound. As research into the gut-brain axis and metabolic diseases continues to expand, the utility of this compound is poised to grow, offering deeper insights into human health and disease.

References

- 1. D-甘露糖醇-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. D-Mannitol Induces a Brown Fat-like Phenotype via a β3-Adrenergic Receptor-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of D-Mannitol-2-13C

This technical guide provides an in-depth overview of the physical and chemical characteristics of D-Mannitol-2-13C, a stable isotope-labeled sugar alcohol. It is intended for researchers, scientists, and drug development professionals utilizing this compound in metabolic research, as a diagnostic tool, or as an internal standard in analytical assays.

Core Physical and Chemical Properties

This compound is a derivative of D-Mannitol where the carbon atom at the C-2 position is replaced with a ¹³C isotope. This isotopic labeling provides a distinct mass signature, enabling its use as a tracer in various biological and chemical studies.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol-2-¹³C | [1] |

| Synonyms | Mannitol-2-¹³C, Mannite-2-¹³C | [2] |

| CAS Number | 287100-69-0 | [1][3] |

| Molecular Formula | C₅¹³CH₁₄O₆ | [3] |

| Molecular Weight | 183.16 g/mol | [1][3] |

| Appearance | White crystalline powder or free-flowing granules | [4] |

| Melting Point | 167-170 °C (lit.) | [1] |

| Odor | Odorless | [4] |

| Taste | Sweetish | [4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Table 2: Spectroscopic and Analytical Data of D-Mannitol (as a reference)

| Property | Description | Reference |

| ¹³C NMR (D₂O) | Chemical shifts at approximately 65.92, 71.92, and 73.49 ppm. The specific shift for the ¹³C labeled C-2 would be significantly enhanced. | [5][6] |

| ¹H NMR (DMSO-d6) | Complex multiplet signals between 3.38 and 4.42 ppm. | [6] |

| Infrared (IR) Spectrum | Characteristic peaks around 3400 cm⁻¹ (O-H stretching), and between 2903-2956 cm⁻¹ (C-H stretching). | [7] |

| Mass Spectrum (EI) | Fragmentation pattern of the unlabeled D-Mannitol. The labeled compound will show a corresponding mass shift. | [8] |

Applications in Research and Development

The primary utility of this compound lies in its application as a stable isotope tracer. Its non-radioactive nature makes it a safe alternative to radiolabeled compounds for in vivo studies.

-

Metabolic Flux Analysis (MFA): this compound can be used as a tracer to investigate cellular metabolism.[2] By tracking the incorporation of the ¹³C label into various metabolites, researchers can elucidate metabolic pathways and quantify fluxes through different routes.[2] This is particularly valuable in cancer research and in the study of metabolic diseases.[1][9]

-

Intestinal Permeability Assessment: A significant application of ¹³C-labeled mannitol is in the in vivo assessment of intestinal permeability, often referred to as the "leaky gut" test.[10][11] Unlabeled mannitol is frequently present in the diet, leading to high baseline levels in urine which can interfere with test accuracy.[11] The use of ¹³C-mannitol allows for clear differentiation from dietary mannitol, providing a more sensitive and reliable measure of gut permeability.[10][11]

-

Internal Standard: Due to its distinct mass, this compound is an excellent internal standard for the quantitative analysis of unlabeled mannitol in complex biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]

Experimental Protocols

Quantification of ¹³C-Mannitol in Urine for Intestinal Permeability Studies

This protocol is adapted from methodologies for measuring urinary saccharides to assess intestinal permeability.

Objective: To quantify the amount of orally administered D-Mannitol-2-¹³C excreted in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

D-Mannitol-2-¹³C

-

Urine collection containers

-

Centrifuge

-

HPLC-grade water and methanol

-

Ammonium acetate

-

Internal standard (e.g., ¹³C₆-Mannitol)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Analytical column suitable for sugar analysis

Procedure:

-

Sample Collection: Following oral administration of a known dose of D-Mannitol-2-¹³C, collect urine over a specified period (e.g., 6 hours). Record the total volume.

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex to ensure homogeneity.

-

Centrifuge at approximately 4000 x g for 5 minutes to pellet any precipitates.

-

Transfer a 50 µL aliquot of the supernatant to a clean microcentrifuge tube.

-

Add 950 µL of a solution containing the internal standard in 50% methanol.

-

Vortex thoroughly.

-

Centrifuge again at high speed (e.g., 10,000 x g) for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: A column suitable for polar compound separation, such as an amide-based column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from other urinary components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transition for D-Mannitol-2-¹³C and the internal standard. For example, for a singly labeled mannitol, the precursor ion [M-H]⁻ would be m/z 182.1. The product ions would be determined by fragmentation experiments.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D-Mannitol-2-¹³C.

-

Quantify the concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Calculate the total amount of D-Mannitol-2-¹³C excreted and express it as a percentage of the administered dose.

-

Visualizations of Experimental Workflows

General Workflow for ¹³C-Metabolic Flux Analysis (MFA)

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Workflow for Intestinal Permeability Assessment

Caption: Workflow for assessing intestinal permeability using this compound.

Safety and Handling

D-Mannitol is generally considered a safe and non-hazardous substance.[12] However, as with any chemical, appropriate laboratory safety practices should be followed.

Table 3: Safety and Handling Information for D-Mannitol

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are recommended. In case of dust generation, a dust mask (e.g., N95) should be used. | [13][14] |

| Handling | Avoid generating dust. Use in a well-ventilated area. Avoid contact with skin and eyes. | [12][13][14] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents. | [12][15] |

| First Aid (Inhalation) | Move to fresh air. | [14] |

| First Aid (Skin Contact) | Wash with soap and water. | [14] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water. | [14] |

| First Aid (Ingestion) | Rinse mouth with water. Ingestion of large amounts may cause gastrointestinal upset. | [14] |

| Fire Fighting | Use water, dry chemical, carbon dioxide, or alcohol-resistant foam. It is a combustible solid. | [12] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [14] |

This document is intended for informational purposes only and does not replace a formal safety data sheet (SDS). Always refer to the SDS provided by the supplier for complete safety information.

References

- 1. This compound | CAS#:287100-69-0 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bmse000099 D-Mannitol at BMRB [bmrb.io]

- 6. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. D-Mannitol [webbook.nist.gov]

- 9. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]

- 10. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. file.medchemexpress.eu [file.medchemexpress.eu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. szabo-scandic.com [szabo-scandic.com]

Synthesis and Purification of D-Mannitol-2-13C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Conceptual Synthetic and Purification Workflow

The synthesis of D-Mannitol-2-13C necessitates the introduction of a carbon-13 isotope at the second carbon position of the mannitol backbone. A potential, though unconfirmed, synthetic route could involve the use of a 13C-labeled starting material that can be chemically converted to D-Mannitol with the label at the desired C-2 position. The general workflow for such a process would encompass synthesis, purification, and rigorous analysis.

Caption: Conceptual workflow for the synthesis, purification, and analysis of this compound.

Hypothetical Synthetic Approach

One conceivable, yet speculative, method for the synthesis of this compound could be adapted from the molybdate-catalyzed C-2 epimerization of aldoses. This reaction has been shown to involve a 1,2-carbon skeleton shift, which could potentially be exploited to move a 13C label from the C-1 to the C-2 position.

A hypothetical reaction scheme could start with D-[1-13C]mannose. Through a series of chemical transformations, this starting material could potentially be converted to this compound. However, it is crucial to note that this is a theoretical pathway and would require significant research and development to be realized.

Purification

The purification of this compound from the crude reaction mixture is a critical step to ensure its suitability for research and clinical applications. Given the polar nature of mannitol, several purification techniques could be employed.

Experimental Protocol: General Purification Strategy

-

Initial Work-up: The crude product would first undergo a standard aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

Crystallization: Recrystallization is a common method for purifying mannitol. A suitable solvent system, likely an alcohol-water mixture, would be used to crystallize the this compound, leaving impurities in the mother liquor.

-

Chromatography: For higher purity, column chromatography would be necessary. Due to the high polarity of mannitol, specialized chromatographic techniques might be required.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a suitable column (e.g., an amino-functionalized silica column or a hydrophilic interaction chromatography (HILIC) column) and an aqueous-organic mobile phase would be a powerful tool for isolating the desired product.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

| Analytical Technique | Purpose | Expected Outcome for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| 1H NMR | To confirm the overall chemical structure and assess for proton-bearing impurities. | The spectrum should be consistent with the structure of D-mannitol. |

| 13C NMR | To confirm the position of the 13C label and determine isotopic enrichment. | A significantly enhanced signal for the C-2 carbon and signals at natural abundance for the other carbons. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic incorporation. | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity. | A single major peak corresponding to this compound. |

| Melting Point | To assess purity. | A sharp melting point consistent with that of D-mannitol (165-170 °C). |

| Elemental Analysis | To confirm the elemental composition. | The results should match the theoretical values for C6H14O6. |

Logical Flow of Analytical Validation

The analytical validation process follows a logical progression to ensure the final product meets the required specifications.

Caption: Logical workflow for the analytical validation of this compound.

Conclusion

The synthesis and purification of this compound present a significant chemical challenge, primarily due to the need for regioselective isotope incorporation. While a definitive, published protocol is not currently available, this guide outlines the conceptual framework and the necessary steps for its production and characterization. The development of a robust synthetic route would be of considerable value to the scientific community, enabling wider access to this important research tool. Further investigation into novel synthetic methodologies is warranted to establish an efficient and scalable process for the production of this compound.

Navigating the Stability and Storage of D-Mannitol-2-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Mannitol-2-13C, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in analytical studies. Ensuring the chemical purity and isotopic integrity of this molecule is paramount for obtaining accurate and reproducible experimental results. This document outlines the factors influencing its stability, recommended storage protocols, and general handling procedures.

Core Principles of this compound Stability

This compound, as a stable isotope-labeled version of D-Mannitol, shares its fundamental chemical properties. The primary concerns for its stability revolve around chemical degradation, which can be influenced by temperature, humidity, and light. Unlike radiolabeled compounds, stable isotopes do not decay over time, making their stability primarily a matter of chemical integrity.[1][2]

D-Mannitol itself is a highly stable polyol, known for its low hygroscopicity and compatibility with many active pharmaceutical ingredients.[3] It exists in three main polymorphic forms: α, β, and δ, with the β form being the most thermodynamically stable.[4] The stability of these forms follows the order: β > α > δ.[4]

Recommended Storage Conditions

Proper storage is critical to maintain the quality of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets and general guidelines for stable isotope-labeled compounds.

| Form | Storage Temperature | Duration | Packaging | Additional Recommendations |

| Solid (Powder) | -20°C | Long-term (years) | Tightly sealed, light-resistant containers | Store in a desiccator to minimize moisture exposure.[1] |

| 2-8°C | Short-term (months) | Tightly sealed, light-resistant containers | Suitable for routine use.[] | |

| Room Temperature | Limited periods | Tightly sealed, light-resistant containers | Not recommended for long-term storage without specific stability data.[1] | |

| In Solution | -80°C | Up to 6 months | Aliquoted in tightly sealed vials | Avoid repeated freeze-thaw cycles.[6] |

| -20°C | Up to 1 month | Aliquoted in tightly sealed vials | Use of a suitable solvent is critical; aqueous solutions may be prone to microbial growth if not sterile. |

Factors Affecting Stability

Several environmental factors can impact the stability of this compound.

Temperature

High temperatures are a primary accelerator of chemical degradation. For D-Mannitol, thermal degradation becomes significant near its melting point (166-169°C).[7] This process, akin to caramelization in sugars, involves complex reactions like dehydration and polymerization, leading to discoloration (browning) and the formation of various volatile and non-volatile byproducts.[7] Studies have shown that even in an inert atmosphere, thermal degradation occurs, although it is accelerated by the presence of oxygen.[8][9] Therefore, storing this compound at low temperatures is crucial to prevent thermal decomposition.

Humidity

While D-Mannitol is not highly hygroscopic, exposure to high humidity can affect the flow properties of the powder and potentially lead to caking.[10][11] For long-term storage, it is advisable to keep the compound in a dry environment, such as a desiccator, to maintain its physical characteristics and prevent potential hydrolysis over extended periods.

Light

Photosensitive compounds can degrade upon exposure to UV or visible light. While there is no specific data on the photostability of this compound, it is a general best practice for all high-purity chemical reagents to be stored in light-resistant containers, such as amber vials, to minimize the risk of photodegradation.[1]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound would involve assessing its chemical purity and isotopic enrichment over time under various conditions. The following outlines a general experimental protocol.

Objective: To determine the shelf-life and optimal storage conditions for this compound by evaluating its stability under controlled temperature, humidity, and light conditions.

Methodology:

-

Sample Preparation: Aliquot this compound into multiple vials from a single batch to ensure homogeneity.

-

Storage Conditions: Store the vials under a range of conditions, for example:

-

Temperature: -20°C, 4°C, 25°C, and an accelerated condition like 40°C.

-

Humidity: Controlled humidity chambers (e.g., 25% RH, 60% RH, 75% RH).

-

Light: Exposure to controlled UV and visible light as per ICH Q1B guidelines. A control group should be kept in the dark.

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., refractive index or mass spectrometry) should be used to determine the purity of this compound and to detect and quantify any degradation products.[12][13]

-

Mass Spectrometry (MS): To confirm the identity of any degradation products and to verify the isotopic enrichment of the 13C label.

-

Differential Scanning Calorimetry (DSC): To detect any changes in the polymorphic form of the solid material, which could indicate a stability issue.[4][14]

-

Visual Inspection: Note any changes in physical appearance, such as color or caking.

-

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a logical workflow for the proper handling and stability assessment of this compound in a research setting.

A logical workflow for the handling and stability assessment of this compound.

Degradation Pathways

The primary chemical degradation pathway for D-Mannitol at elevated temperatures is through caramelization.[7] This process involves a series of complex reactions, including:

-

Intramolecular dehydration: The loss of water molecules from a single mannitol molecule.

-

Isomerization: Rearrangement of the atomic structure.

-

Polymerization: The formation of larger molecules (polymers) which often contribute to the brown discoloration.

-

Fragmentation: The breaking down of the carbon skeleton to form smaller volatile compounds.

These reactions are not specific enzymatic or signaling pathways but rather a cascade of chemical transformations driven by heat. At recommended storage temperatures, these degradation pathways are significantly inhibited.

References

- 1. benchchem.com [benchchem.com]

- 2. moravek.com [moravek.com]

- 3. roquette.com [roquette.com]

- 4. mdpi.com [mdpi.com]

- 6. abmole.com [abmole.com]

- 7. aimspress.com [aimspress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. Understanding flow properties of mannitol powder at a range of temperature and humidity [spiral.imperial.ac.uk]

- 12. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Intrinsic Tracer: A Technical Guide to the Natural Abundance of ¹³C and its Application in D-Mannitol-2-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stable, non-radioactive carbon isotope, ¹³C. It details its natural abundance, fundamental properties, and its pivotal role in modern analytical and metabolic research. The guide culminates in a focused examination of D-Mannitol-2-¹³C, a specifically labeled isomer of the sugar alcohol D-Mannitol, highlighting its synthesis, applications, and the experimental protocols utilized in its analysis. This document serves as a comprehensive resource for professionals in drug development and biomedical research seeking to leverage the power of stable isotope labeling.

The Significance of Carbon-13 in Scientific Research

Carbon, the fundamental element of life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.07%, is the heavier, stable isotope ¹³C.[1] This subtle difference in mass, owing to an additional neutron in the nucleus of ¹³C, provides a powerful and safe tool for tracing the fate of molecules in biological systems without the complications of radioactivity.[2]

The unique nuclear spin of ¹³C (spin quantum number of 1/2) makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for elucidating the structure of organic molecules.[1] Furthermore, the mass difference between ¹²C and ¹³C allows for their separation and quantification by Mass Spectrometry (MS). These analytical techniques form the bedrock of metabolic research, enabling scientists to track the intricate pathways of metabolism in real-time.[3]

Key Properties of Carbon Isotopes

A summary of the key properties of the two stable carbon isotopes is presented in Table 1.

| Property | ¹²C | ¹³C |

| Natural Abundance | ~98.93% | ~1.07%[1] |

| Atomic Mass | 12.000000 u | 13.003355 u |

| Number of Protons | 6 | 6 |

| Number of Neutrons | 6 | 7 |

| Nuclear Spin (I) | 0 | 1/2[1] |

| NMR Activity | Inactive | Active[1] |

| Radioactivity | Stable | Stable[2] |

D-Mannitol: A Versatile Excipient and Osmotic Diuretic

D-Mannitol, a sugar alcohol, is a six-carbon polyol with the chemical formula C₆H₁₄O₆.[4] It is widely utilized in the pharmaceutical industry as a versatile excipient in various dosage forms, including tablets and capsules, owing to its desirable properties such as being a diluent and binder.[5][6] D-Mannitol is also employed as an osmotic diuretic in clinical settings to reduce intracranial and intraocular pressure.[7][8]

Physicochemical Properties of D-Mannitol

The key physicochemical properties of D-Mannitol are summarized in Table 2.

| Property | Value |

| Molecular Formula | C₆H₁₄O₆[4] |

| Molecular Weight | 182.17 g/mol [4] |

| Appearance | White, odorless, crystalline powder or granules[5] |

| Melting Point | 167-170 °C[2] |

| Solubility | Soluble in water[9] |

D-Mannitol-2-¹³C: A Stable Isotope Tracer for Metabolic Research

The specific labeling of D-Mannitol with a ¹³C atom at the second carbon position (D-Mannitol-2-¹³C) creates a powerful tool for metabolic research. This isotopically labeled molecule behaves chemically and physically identically to its unlabeled counterpart but can be distinguished and quantified using mass spectrometry and NMR spectroscopy.

Synthesis of D-Mannitol-2-¹³C

While detailed proprietary synthesis methods are often not publicly disclosed, a common strategy for the synthesis of specifically labeled sugars involves the use of enzymes or chemical methods starting from a labeled precursor. For instance, the epimerization of D-[1-¹³C]mannose can exclusively yield D-[2-¹³C]glucose, demonstrating a 1,2-carbon shift.[5] A similar principle can be applied to produce D-Mannitol-2-¹³C from a correspondingly labeled starting material. The general workflow for producing a ¹³C-labeled compound is depicted in the diagram below.

Applications in Drug Development and Metabolic Research

D-Mannitol-2-¹³C is primarily used as a tracer to study metabolic pathways and absorption.[1] A significant application is in the assessment of intestinal permeability, often referred to as "leaky gut".[6][10] By administering D-Mannitol-2-¹³C orally and measuring its excretion in urine, researchers can quantify the extent to which it passes through the intestinal barrier. The use of the ¹³C-labeled version avoids interference from dietary mannitol, leading to more accurate and reliable results.[3]

Experimental Protocols for the Analysis of D-Mannitol-2-¹³C

The analysis of D-Mannitol-2-¹³C and its metabolites relies heavily on mass spectrometry and nuclear magnetic resonance spectroscopy. Below are detailed, representative protocols for these key experimental techniques.

Protocol 1: Quantification of D-Mannitol-2-¹³C in Urine by HPLC-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies used for the analysis of urinary sugars to assess intestinal permeability.[6][10]

Objective: To quantify the concentration of D-Mannitol-2-¹³C in urine samples.

Materials:

-

Urine samples collected after oral administration of D-Mannitol-2-¹³C

-

D-Mannitol-2-¹³C standard for calibration curve

-

Internal standard (e.g., a deuterated and ¹³C-labeled mannitol)

-

High-purity water and organic solvents (e.g., acetonitrile) for mobile phase

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Analytical column suitable for sugar analysis (e.g., an amide-based column)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples to pellet any particulate matter.

-

Dilute an aliquot of the supernatant with the internal standard solution.

-

-

Calibration Standards:

-

Prepare a series of calibration standards of known D-Mannitol-2-¹³C concentrations in a matrix that mimics urine.

-

Add the internal standard to each calibration standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the HPLC system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect the parent and fragment ions of D-Mannitol-2-¹³C and the internal standard using the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of D-Mannitol-2-¹³C in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides a general procedure for obtaining a ¹³C NMR spectrum of D-Mannitol-2-¹³C to confirm the position of the isotopic label.

Objective: To acquire a ¹³C NMR spectrum of D-Mannitol-2-¹³C to verify the position of the ¹³C label.

Materials:

-

D-Mannitol-2-¹³C sample

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of the D-Mannitol-2-¹³C sample in the deuterated solvent in an NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the ¹³C probe.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio for the unlabeled carbons. The signal for the ¹³C-labeled carbon will be significantly enhanced.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using a known reference signal.

-

Analyze the spectrum to identify the chemical shift of the C-2 carbon, which should show a significantly enhanced signal intensity compared to the other carbon signals, confirming the position of the isotopic label.

-

Conclusion

The natural abundance of the stable isotope ¹³C provides a powerful, non-radioactive tool for a wide range of scientific investigations. The specific incorporation of ¹³C into molecules like D-Mannitol creates invaluable tracers for metabolic research and drug development. D-Mannitol-2-¹³C, in particular, offers a reliable and accurate method for assessing intestinal permeability. The experimental protocols outlined in this guide provide a framework for the robust analysis of this important isotopically labeled compound, enabling researchers to gain deeper insights into biological processes and disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Mannitol-2-13C | CAS#:287100-69-0 | Chemsrc [chemsrc.com]

- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to D-Mannitol and D-Mannitol-2-¹³C for Researchers and Drug Development Professionals

An essential resource for scientists and researchers, this technical guide delineates the fundamental differences between D-Mannitol and its isotopically labeled counterpart, D-Mannitol-2-¹³C. This document provides a comprehensive overview of their respective physicochemical properties, biological roles, and applications, with a focus on experimental methodologies relevant to drug development and metabolic research.

Core Physicochemical and Biological Properties

D-Mannitol is a naturally occurring sugar alcohol (polyol) with widespread applications in the pharmaceutical, food, and chemical industries.[1] Its isotopically labeled form, D-Mannitol-2-¹³C, incorporates a stable, heavy isotope of carbon at the second carbon position. This isotopic substitution is the primary distinction between the two molecules and is the basis for the specialized applications of D-Mannitol-2-¹³C. While their chemical behavior is nearly identical, the increased mass of the ¹³C isotope allows it to be distinguished and traced in biological systems using mass spectrometry.[2]

Physicochemical Data Comparison

The introduction of a single neutron in the D-Mannitol-2-¹³C molecule results in a marginal increase in its molecular weight. Other physicochemical properties remain largely unchanged, as detailed in the comparative table below.

| Property | D-Mannitol | D-Mannitol-2-¹³C |

| Molecular Formula | C₆H₁₄O₆ | ¹³CC₅H₁₄O₆ |

| Molecular Weight | 182.17 g/mol [3] | ~183.17 g/mol |

| Melting Point | 167-170 °C[4] | 167-170 °C[4] |

| Appearance | White crystalline powder or granules[3] | Not specified, expected to be similar to D-Mannitol |

| Solubility | Freely soluble in water[5] | Not specified, expected to be similar to D-Mannitol |

| Polymorphism | Exists in α, β, and δ forms[1] | Not specified, expected to be similar to D-Mannitol |

Metabolic Pathways and Biological Significance

D-Mannitol plays diverse roles in biological systems. In humans, it is poorly metabolized and acts as an osmotic diuretic, drawing water from tissues into the bloodstream, a property utilized in treating conditions like cerebral edema and glaucoma.[6] In various microorganisms and fungi, D-mannitol is synthesized from fructose and can serve as a storage carbohydrate, an osmoprotectant, and an antioxidant.[6][7]

The metabolic pathway for D-Mannitol in many bacteria involves its uptake and phosphorylation to mannitol-1-phosphate, which is then converted to fructose-6-phosphate and enters glycolysis.[8]

Caption: Bacterial Metabolism of D-Mannitol.

The Role of D-Mannitol-2-¹³C in Research

The key utility of D-Mannitol-2-¹³C lies in its application as a stable isotope tracer. Because it can be differentiated from the naturally abundant ¹²C-Mannitol by its mass, researchers can administer D-Mannitol-2-¹³C and track its absorption, distribution, metabolism, and excretion (ADME) without the complications of radioactive isotopes.[2]

A primary application is in the assessment of intestinal permeability, often referred to as the "leaky gut" test.[9] In a healthy intestine, the small molecule mannitol is readily absorbed, while larger molecules like lactulose are not. By orally administering a solution containing both lactulose and ¹³C-mannitol and subsequently measuring their concentrations in urine, clinicians and researchers can assess the integrity of the intestinal barrier.[10][11] The use of ¹³C-mannitol is advantageous as it avoids interference from endogenous or dietary mannitol.[2]

Experimental Protocols

Intestinal Permeability Assay Using ¹³C-Mannitol

This protocol outlines the general steps for conducting an intestinal permeability test using ¹³C-Mannitol.

Caption: Workflow for Intestinal Permeability Assay.

Methodology:

-

Patient Preparation: Subjects typically fast overnight. A baseline urine sample is collected before the test.[10]

-

Administration of Test Solution: A solution containing known amounts of lactulose and ¹³C-mannitol is consumed orally.[10]

-

Urine Collection: Urine is collected over a specified period, often in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours).[10]

-

Sample Preparation: Urine samples are diluted, and an internal standard (e.g., ¹³C₆-mannitol) is added for accurate quantification.[10]

-

Analytical Method: The concentrations of lactulose and ¹³C-mannitol in the urine samples are determined using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10]

-

Data Analysis: The ratio of lactulose to ¹³C-mannitol excreted in the urine is calculated. An elevated ratio is indicative of increased intestinal permeability.[10]

Analytical Techniques

The analysis of D-Mannitol and D-Mannitol-2-¹³C relies on various analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector is a common method for the quantification of D-Mannitol in pharmaceutical preparations.[12]

-

Mass Spectrometry (MS): Tandem mass spectrometry is essential for distinguishing and quantifying D-Mannitol-2-¹³C from its unlabeled counterpart, making it the cornerstone of tracer studies.[2][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of D-Mannitol and can be used to analyze the fermentation products of ¹³C-labeled mannitol.[13][14][15]

Synthesis and Purification

D-Mannitol is commercially produced by the catalytic hydrogenation of fructose or glucose/fructose mixtures.[5]

D-Mannitol-2-¹³C is synthesized through specialized chemical methods that introduce the ¹³C isotope at the C2 position. While specific synthesis protocols are often proprietary, the general approach involves using a ¹³C-labeled precursor in a multi-step chemical synthesis. Purification is typically achieved through recrystallization and verified by analytical techniques such as NMR and mass spectrometry to ensure isotopic and chemical purity.

Conclusion

D-Mannitol and D-Mannitol-2-¹³C are chemically similar yet functionally distinct molecules crucial for various scientific and clinical applications. While D-Mannitol serves as a versatile excipient and therapeutic agent, the isotopic label in D-Mannitol-2-¹³C provides an invaluable tool for researchers to non-invasively probe biological processes, particularly in the study of metabolic pathways and intestinal health. The methodologies outlined in this guide provide a foundation for the effective utilization of these compounds in a research and development setting.

References

- 1. mdpi.com [mdpi.com]

- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Mannitol-2-13C | CAS#:287100-69-0 | Chemsrc [chemsrc.com]

- 5. D-Mannitol | 69-65-8 [chemicalbook.com]

- 6. Changes in Mannitol Content, Regulation of Genes Involved in Mannitol Metabolism, and the Protective Effect of Mannitol on Volvariella volvacea at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 10. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glsciences.com [glsciences.com]

- 13. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000765) [hmdb.ca]

- 14. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Enrichment of D-Mannitol-2-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of D-Mannitol-2-13C, a critical isotopically labeled sugar alcohol utilized in metabolic research, drug development, and clinical diagnostics. This document outlines the key quality attributes of this compound, details the analytical methodologies for its characterization, and presents its role in metabolic pathways.

Isotopic Purity and Enrichment Levels

The utility of this compound as a tracer is fundamentally dependent on its isotopic purity and the degree of enrichment at the second carbon position. Commercially available this compound is typically offered at high levels of isotopic enrichment, ensuring minimal interference from naturally abundant isotopes and maximizing the signal-to-noise ratio in analytical measurements.

Table 1: Representative Isotopic Purity and Enrichment of Commercially Available this compound and Related Isotopologues

| Product Name | CAS Number | Isotopic Enrichment (atom % 13C) | Chemical Purity |

| This compound | 287100-69-0 | ≥ 99% [1] | Not specified |

| D-Mannitol-1-13C | 132202-29-0 | 98% | Not specified |

| D-Mannitol-13C6 | Not specified | 99% | 99% (CP) |

Note: Data is compiled from various supplier specifications and may vary between batches and manufacturers. "CP" denotes chemically pure.

Experimental Protocols for Characterization

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques capable of differentiating and quantifying isotopologues. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of 13C-labeled compounds.[2] The mass difference between 12C and 13C allows for the separation and quantification of labeled and unlabeled molecules.

Experimental Protocol: Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies used for the analysis of 13C-labeled metabolites in biological samples.

1. Sample Preparation:

- Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or methanol).

- For biological samples, perform an extraction to isolate the analyte of interest. This may involve protein precipitation followed by solid-phase extraction.

2. Chromatographic Separation:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a specific carbohydrate analysis column.

- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate) is commonly used.

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

- Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for sugar alcohols.

- Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, monitor the specific precursor-to-product ion transitions for both this compound and any unlabeled D-Mannitol present.

- Example Transition for Unlabeled Mannitol: m/z 181.1 → m/z 89.1

- Example Transition for this compound: m/z 182.1 → m/z 90.1 (or other characteristic fragment)

- Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Purity

NMR spectroscopy provides detailed information about the specific position of the 13C label within the molecule. 13C NMR and specialized 1H-13C correlation experiments can confirm that the enrichment is specifically at the C-2 position.

Experimental Protocol: 13C NMR for Positional Isotopic Analysis

1. Sample Preparation:

- Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D2O).

- Add a known internal standard for chemical shift referencing if required.

2. NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Experiment: A standard proton-decoupled 13C NMR experiment.

- Key Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling.

- Relaxation Delay: A sufficiently long delay to ensure quantitative signal intensities.

- Number of Scans: An adequate number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

- Process the NMR data (Fourier transformation, phasing, and baseline correction).

- The 13C NMR spectrum will show a significantly enhanced signal for the carbon at the C-2 position compared to the signals for the other carbon atoms, which will be at natural abundance (approximately 1.1%). The ratio of the integral of the C-2 signal to the other carbon signals provides a measure of the positional isotopic enrichment.

Metabolic Pathway of Mannitol

This compound is a valuable tool for tracing the metabolic fate of mannitol in various biological systems. Mannitol metabolism is known to occur in bacteria, fungi, and plants.[3][4][5] In mammals, mannitol is largely unmetabolized and is used as an osmotic diuretic.[1] The following diagram illustrates a general bacterial metabolic pathway for mannitol.

Caption: Bacterial metabolic pathway of D-Mannitol.

Experimental Workflow for In Vivo Tracer Studies

The use of this compound in drug development and metabolic research often involves in vivo studies to track its absorption, distribution, metabolism, and excretion (ADME). The following diagram outlines a typical experimental workflow for such a study.

References

- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Mannitol-2-¹³C: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular formula and weight of D-Mannitol and its isotopically labeled form, D-Mannitol-2-¹³C. This information is critical for professionals in research and drug development who require precise data for experimental design, analysis, and manufacturing of labeled compounds.

Molecular Composition and Isotopic Labeling

D-Mannitol is a six-carbon sugar alcohol with the chemical formula C₆H₁₄O₆.[1][2][3][4][5] Isotopic labeling involves the substitution of an atom with one of its isotopes. In the case of D-Mannitol-2-¹³C, a carbon-12 atom at the second position of the mannitol backbone is replaced with a carbon-13 isotope (¹³C). Carbon-13 is a stable, non-radioactive isotope of carbon containing six protons and seven neutrons.[6]

Quantitative Data Summary

The molecular weights of both unlabeled and ¹³C-labeled D-Mannitol have been calculated using conventional atomic weights and precise isotopic masses. The data is summarized in the table below for easy comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| D-Mannitol | C₆H₁₄O₆ | 182.172 | Calculated using conventional atomic weights (C: 12.011, H: 1.008, O: 15.999). |

| D-Mannitol-2-¹³C | ¹³CC₅H₁₄O₆ | 183.175 | Calculated by substituting one ¹²C atom with one ¹³C atom (isotopic mass: 13.00335 u). |

Methodology for Molecular Weight Calculation

The molecular weights presented in this guide were determined through the following computational protocols:

Calculation of Unlabeled D-Mannitol Molecular Weight

The molecular weight of unlabeled D-Mannitol was calculated using the conventional atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

-

Formula: C₆H₁₄O₆

-

Conventional Atomic Weights:

-

Calculation: (6 * 12.011 g/mol ) + (14 * 1.008 g/mol ) + (6 * 15.999 g/mol ) = 182.172 g/mol

Calculation of D-Mannitol-2-¹³C Molecular Weight

The molecular weight of D-Mannitol-2-¹³C was calculated by taking into account the precise mass of the carbon-13 isotope. The mass of a single carbon-12 atom (which is exactly 12 u by definition) is subtracted from the standard molecular weight of D-Mannitol, and the mass of a single carbon-13 atom is added.

-

Isotopic Mass of Carbon-13: 13.00335 u[12]

-

Calculation:

-

Start with the molecular weight of unlabeled D-Mannitol calculated using the conventional atomic weight of carbon: 182.172 g/mol .

-

Subtract the conventional atomic weight of one carbon atom: 182.172 g/mol - 12.011 g/mol = 170.161 g/mol .

-

Add the isotopic mass of one carbon-13 atom: 170.161 g/mol + 13.00335 g/mol = 183.16435 g/mol . Alternatively, a more precise calculation can be made starting from the monoisotopic mass of unlabeled D-Mannitol and substituting the mass of a single ¹²C atom with a ¹³C atom.

-

Visualization of Isotopic Labeling

The following diagram illustrates the conceptual relationship between D-Mannitol and its isotopically labeled counterpart, D-Mannitol-2-¹³C.

Isotopic labeling of D-Mannitol.

References

- 1. Carbon-12 - isotopic data and properties [chemlin.org]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Oxygen - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. Carbon-12 - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 11. Illustrated Glossary of Organic Chemistry - Carbon-12 [chem.ucla.edu]

- 12. Isotopes Matter [isotopesmatter.com]

Methodological & Application

Application Notes and Protocols for D-Mannitol-2-13C in in vivo Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the rates of metabolic pathways in vivo. D-Mannitol, a six-carbon sugar alcohol, plays significant roles in various physiological and pathological processes, including osmotic regulation, oxidative stress response, and energy metabolism. The use of D-Mannitol specifically labeled with Carbon-13 at the second position (D-Mannitol-2-13C) allows for the precise tracing of its metabolic fate and its integration into central carbon metabolism. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic flux analysis, enabling researchers to investigate complex metabolic phenotypes in animal models and human subjects. While direct in vivo metabolic flux analysis studies utilizing this compound are not extensively documented, this document outlines a robust framework adapted from established 13C-MFA protocols using other tracers like glucose and lactate.

Applications

The use of this compound as a tracer can provide valuable insights into several areas of metabolic research:

-

Brown Adipose Tissue (BAT) Activation and Thermogenesis: D-Mannitol has been shown to induce a brown fat-like phenotype. Infusion of this compound can be used to trace its uptake and metabolism in BAT, providing quantitative data on its contribution to non-shivering thermogenesis and overall energy expenditure.

-

Pentose Phosphate Pathway (PPP) Flux: The metabolism of D-Mannitol can intersect with the upper part of glycolysis, making this compound a potential tracer for quantifying flux through the pentose phosphate pathway, which is crucial for producing NADPH for reductive biosynthesis and antioxidant defense.

-

Hepatic Metabolism: The liver is a central hub for carbohydrate metabolism. Tracing the fate of this compound can elucidate its conversion to fructose and subsequent entry into glycolysis and gluconeogenesis in the liver under various physiological and disease states.

-

Intestinal Permeability and Metabolism: While not a direct flux analysis, oral administration of 13C-labeled mannitol is a validated method for assessing intestinal permeability. This can be a complementary measurement in studies focusing on gut health and its impact on systemic metabolism.[1]

Experimental Protocols

The following are generalized protocols for in vivo metabolic flux analysis using this compound in a rodent model. These should be adapted based on the specific research question, animal model, and available analytical instrumentation.

Protocol 1: Intravenous Infusion for Systemic and Tissue-Specific Metabolic Flux Analysis

This protocol is suitable for investigating the metabolism of this compound in various tissues like the liver and brown adipose tissue.

Materials:

-

This compound (sterile, pyrogen-free)

-

Saline solution (0.9% NaCl, sterile)

-

Anesthetic agent (e.g., isoflurane)

-

Catheters for infusion and blood sampling

-

Syringe pump

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Liquid nitrogen

-

Homogenizer

-

Metabolite extraction buffer (e.g., 80% methanol)

-

GC-MS or LC-MS/MS system

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the experimental conditions.

-

Fast animals overnight (12-16 hours) with free access to water to achieve a metabolic steady state.

-

Anesthetize the animal and maintain anesthesia throughout the experiment.

-

Surgically implant catheters into a suitable vein (for infusion) and artery (for sampling), such as the jugular vein and carotid artery.

-

-

Tracer Preparation and Infusion:

-

Prepare a sterile solution of this compound in saline at the desired concentration. The exact concentration and infusion rate should be optimized based on preliminary studies to achieve detectable labeling in target metabolites without disturbing the metabolic steady state.

-

Administer a bolus injection of the tracer solution to rapidly increase the plasma concentration to the target steady-state level.

-

Immediately follow the bolus with a continuous infusion using a syringe pump for a predetermined duration (e.g., 90-120 minutes) to maintain isotopic steady state.

-

-

Sample Collection:

-

Collect arterial blood samples at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of this compound in the plasma and confirm the attainment of a steady state.

-

At the end of the infusion period, clamp and rapidly excise the tissues of interest (e.g., liver, brown adipose tissue, skeletal muscle) and immediately freeze them in liquid nitrogen to quench all metabolic activity.

-

Collect a final blood sample via cardiac puncture.

-

-

Metabolite Extraction:

-

Grind the frozen tissues to a fine powder under liquid nitrogen.

-

Extract metabolites by adding ice-cold extraction buffer, vortexing, and incubating at -20°C.

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the isotopic enrichment of D-Mannitol and its downstream metabolites in plasma and tissue extracts using GC-MS or LC-MS/MS. This requires derivatization for GC-MS analysis.

-

Quantify the mass isotopomer distributions (MIDs) of key metabolites.

-

Protocol 2: Oral Gavage for Intestinal Permeability and First-Pass Metabolism

This protocol is adapted from studies on intestinal permeability and can be used to investigate the absorption and initial metabolism of this compound in the gut and liver.

Materials:

-

This compound

-

Sterile water

-

Oral gavage needles

-

Metabolic cages for urine collection

-

Urine collection tubes

-

LC-MS/MS system

Procedure:

-

Animal Preparation:

-

House animals individually in metabolic cages.

-

Fast animals overnight with free access to water.

-

Collect a baseline urine sample before tracer administration.

-

-

Tracer Administration:

-

Prepare a solution of this compound in sterile water.

-

Administer the solution to the animals via oral gavage.

-

-

Sample Collection:

-

Collect urine at timed intervals (e.g., 0-4 hours, 4-8 hours, 8-24 hours).

-

At the end of the collection period, blood and tissues can be collected as described in Protocol 1 to assess systemic distribution and tissue-specific metabolism.

-

-

Sample Analysis:

-

Analyze the concentration and isotopic enrichment of this compound in urine samples using LC-MS/MS.[1]

-

Analyze metabolites in blood and tissue extracts as described in Protocol 1.

-

Data Presentation

Quantitative data from metabolic flux analysis should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Plasma Isotopic Enrichment of this compound

| Time (minutes) | Animal 1 (% Enrichment) | Animal 2 (% Enrichment) | Animal 3 (% Enrichment) | Mean ± SD |

| 0 | 0 | 0 | 0 | 0 |

| 30 | 9.5 | 10.2 | 9.8 | 9.8 ± 0.35 |

| 60 | 14.8 | 15.5 | 15.1 | 15.1 ± 0.36 |

| 90 | 15.0 | 15.8 | 15.4 | 15.4 ± 0.40 |

| 120 | 15.2 | 15.9 | 15.5 | 15.5 ± 0.36 |

Table 2: Relative Metabolic Fluxes in Liver Tissue (Normalized to Citrate Synthase Flux)

| Metabolic Pathway | Control Group (Relative Flux ± SD) | Treatment Group (Relative Flux ± SD) | p-value |

| Glycolysis (Glucose -> Pyruvate) | 100 ± 8 | 85 ± 7 | <0.05 |

| Pentose Phosphate Pathway (Oxidative) | 12 ± 2 | 18 ± 3 | <0.05 |

| Mannitol Dehydrogenase | 5 ± 1 | 25 ± 4 | <0.01 |

| Pyruvate Carboxylase | 45 ± 5 | 55 ± 6 | <0.05 |

| Pyruvate Dehydrogenase | 30 ± 4 | 25 ± 3 | ns |

Visualization of Pathways and Workflows

Metabolic Pathway of D-Mannitol

References

Application Notes and Protocols for 13C NMR Analysis of D-Mannitol-2-13C

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the quantitative analysis of D-Mannitol-2-13C using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines sample preparation, experimental setup, data acquisition, and processing parameters tailored for accurate and reproducible results.

Introduction

D-Mannitol, a sugar alcohol, is widely used in the pharmaceutical and food industries. Isotopic labeling, such as with Carbon-13 at the C2 position (this compound), provides a powerful tool for tracing its metabolic fate, studying reaction mechanisms, and for quantitative analysis in complex mixtures. 13C NMR spectroscopy is the primary analytical technique for distinguishing and quantifying isotopically labeled molecules. This guide provides the necessary protocols to achieve high-quality, quantitative data for this compound.

Predicted 13C NMR Spectral Data for D-Mannitol

The analysis of this compound relies on the accurate assignment of its 13C NMR spectrum. The chemical shifts for unlabeled D-Mannitol in D₂O are well-established and serve as a basis for identifying the labeled carbon. Due to the symmetry of the molecule, unlabeled D-mannitol exhibits three distinct signals. The introduction of a ¹³C label at the C2 position will result in a prominent, quantifiable signal for this carbon.

Table 1: 13C NMR Chemical Shifts of D-Mannitol in D₂O

| Carbon Atom | Chemical Shift (ppm) |

| C1, C6 | ~65.92 |

| C2, C5 | ~71.92 |

| C3, C4 | ~73.49 |

| Note: Chemical shifts are referenced to an internal standard (e.g., DSS). Data sourced from the Biological Magnetic Resonance Bank (BMRB)[1]. The chemical shift of the ¹³C-labeled C2 carbon in D-Mannitol-2-¹³C is expected to be very close to the value for the unlabeled compound, with minor isotopic effects on adjacent carbons. |

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative 13C NMR

Accurate quantitative NMR starts with meticulous sample preparation. The following protocol is recommended for the analysis of this compound.

Materials:

-

This compound

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)

-

Paramagnetic Relaxation Agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) (Optional)

-

NMR tubes (5 mm, high precision)

-

Volumetric flasks and pipettes

Procedure:

-

Analyte and Internal Standard Preparation:

-

Accurately weigh a known amount of this compound and a suitable internal standard. The choice of internal standard should be based on its solubility and having a signal that does not overlap with the analyte signals[2].

-

Dissolve both the analyte and the internal standard in a known volume of D₂O in a volumetric flask. A typical concentration for quantitative 13C NMR is in the range of 10-50 mg/mL.

-

-

Use of a Relaxation Agent (Optional but Recommended):

-

To significantly reduce the experiment time, a paramagnetic relaxation agent can be added. This shortens the spin-lattice relaxation times (T₁) of the carbon nuclei, allowing for a shorter relaxation delay between scans[3].

-

A stock solution of Cr(acac)₃ in D₂O can be prepared. A small aliquot is then added to the NMR sample to achieve a final concentration of approximately 1-5 mM[4].

-

-

Sample Transfer and Homogenization:

-

Transfer the final solution to a 5 mm NMR tube. The recommended sample volume is typically 0.6-0.7 mL.

-

Ensure the solution is thoroughly mixed and homogenous.

-

Protocol 2: Quantitative 13C NMR Data Acquisition

The following parameters are a starting point for quantitative 13C NMR analysis on a modern NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 2: Recommended 13C NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgig or equivalent | Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration[3]. |

| Pulse Angle | 30-45° | A smaller flip angle allows for shorter relaxation delays. |

| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing carbon | Crucial for ensuring full relaxation of all nuclei for accurate quantification. For carbohydrates, this can be on the order of several seconds. A conservative starting point without a relaxation agent is 45 seconds[5]. With a relaxation agent, this can be significantly reduced to 1-5 seconds. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |

| Number of Scans (NS) | Dependent on sample concentration | Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest for accurate integration. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Workflow for Quantitative 13C NMR Analysis

Data Presentation and Analysis

The primary goal of quantitative 13C NMR is to determine the concentration of this compound. This is achieved by comparing the integral of the labeled C2 signal to the integral of a known amount of an internal standard.

Table 3: Example Data for Quantitative Analysis

| Signal | Chemical Shift (ppm) | Integral Value | Number of Carbons | Molar Amount (Calculated) |

| This compound (C2) | ~71.92 | Ianalyte | 1 | nanalyte |

| Internal Standard | δstd | Istd | Nstd | nstd |

The concentration of the analyte can be calculated using the following formula:

Concentrationanalyte = ( Ianalyte / Istd ) * ( Nstd / 1 ) * ( MWanalyte / MWstd ) * ( mstd / V )

Where:

-

I is the integral value

-

N is the number of carbons for the integrated signal of the standard

-

MW is the molecular weight

-

m is the mass

-

V is the volume of the solvent

Metabolic Fate of D-Mannitol

When this compound is used as a tracer in biological systems, it is important to understand its metabolic pathway. Studies on D-[1-¹³C]-mannitol have shown that it is fermented by gut microbiota into short-chain fatty acids (SCFAs), primarily propionate and butyrate[6]. The ¹³C label will be incorporated into these metabolites, allowing for the tracing of the metabolic pathway.

The expected 13C NMR signals for the major metabolites of D-[1-¹³C]-mannitol are provided in the table below. Similar patterns of labeled metabolites are expected from this compound, although the specific position of the label within the SCFAs may differ.